
4-(tert-Butyl)-N-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(tert-Butyl)-N-methoxy-N-methylbenzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tert-butyl group, which is a branched alkyl group .
Molecular Structure Analysis
The molecular structure of a compound like “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would depend on its functional groups and the reaction conditions. Similar compounds have been studied for their reactivity under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Environmental Occurrence and Fate
Research on MTBE, a compound related to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, has shown that it is a widespread environmental contaminant due to its use as a gasoline oxygenate. It has been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Studies also highlight the presence of MTBE and its degradation products in humans, suggesting widespread exposure through food intake, dust ingestion, and the use of personal care products (Liu & Mabury, 2020).
Biodegradation and Remediation
The biodegradation and remediation of MTBE, a compound similar to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, have been subjects of intensive research. Aerobic and anaerobic biodegradation pathways have been explored, with key intermediates identified as tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). Research efforts have been directed toward enhancing the in situ bioremediation of MTBE through methods such as bioaugmentation and the addition of air or oxygen to stimulate the activity of degrading microorganisms (Fiorenza & Rifai, 2003).
Toxicity and Environmental Impact
The toxicity and environmental impact of compounds similar to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, such as MTBE, have been documented. MTBE has been shown to cause various adverse effects, including endocrine disruption and potential carcinogenicity in environmental species. Concerns have also been raised about its persistence in the environment and the difficulty of removing it from water sources through conventional treatment methods (Schneider & Lim, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVUAPKIAQHFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388115 |
Source


|
| Record name | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |
CAS RN |
208188-23-2 |
Source


|
| Record name | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
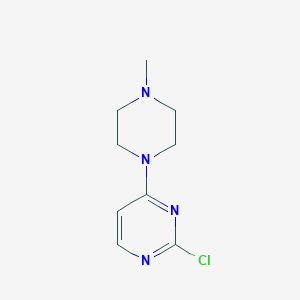
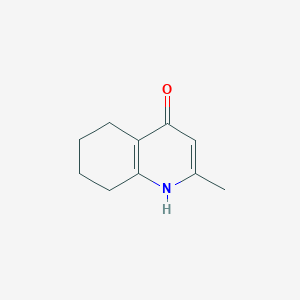
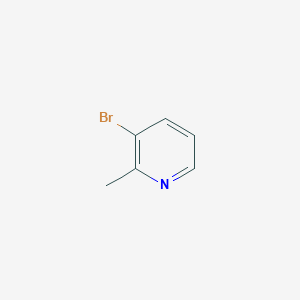

![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
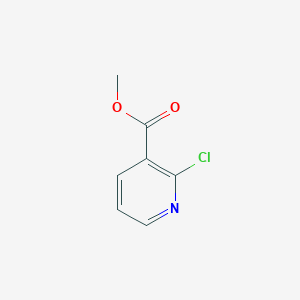

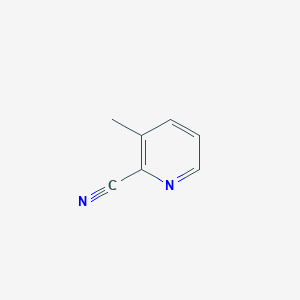
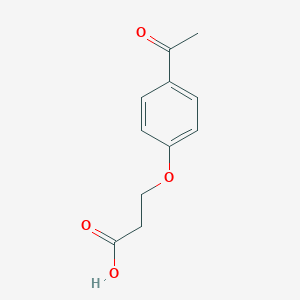
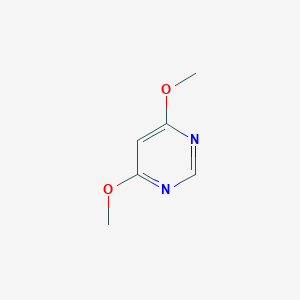
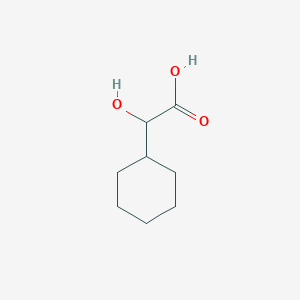

![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)